![molecular formula C24H30N2O5 B14006517 Methyl n-[(benzyloxy)carbonyl]phenylalanylleucinate CAS No. 3850-45-1](/img/structure/B14006517.png)
Methyl n-[(benzyloxy)carbonyl]phenylalanylleucinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl n-[(benzyloxy)carbonyl]phenylalanylleucinate is a synthetic compound that belongs to the class of peptides. It is characterized by the presence of a benzyloxycarbonyl group, which is often used as a protecting group in peptide synthesis. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl n-[(benzyloxy)carbonyl]phenylalanylleucinate typically involves the following steps:
Protection of the Amino Group: The amino group of phenylalanine is protected using benzyl chloroformate, resulting in the formation of N-[(benzyloxy)carbonyl]phenylalanine.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification techniques to ensure consistency and high yield.
Chemical Reactions Analysis
Types of Reactions
Methyl n-[(benzyloxy)carbonyl]phenylalanylleucinate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Deprotection: The benzyloxycarbonyl group can be removed using hydrogenation in the presence of a palladium catalyst.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide).
Deprotection: Hydrogenation with palladium on carbon.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed
Hydrolysis: Carboxylic acids and alcohols.
Deprotection: Free amines.
Oxidation: Benzoic acid derivatives.
Scientific Research Applications
Methyl n-[(benzyloxy)carbonyl]phenylalanylleucinate has several applications in scientific research:
Peptide Synthesis: It is used as an intermediate in the synthesis of longer peptide chains.
Biological Studies: The compound is used in studies related to enzyme-substrate interactions and protein folding.
Medicinal Chemistry: It serves as a model compound for the development of peptide-based drugs.
Industrial Applications: The compound is used in the production of peptide-based materials and coatings.
Mechanism of Action
The mechanism of action of Methyl n-[(benzyloxy)carbonyl]phenylalanylleucinate involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxycarbonyl group acts as a protecting group, allowing the compound to participate in various biochemical reactions without undergoing unwanted side reactions . The compound’s effects are mediated through pathways involving peptide bond formation and cleavage .
Comparison with Similar Compounds
Similar Compounds
- Methyl n-[(benzyloxy)carbonyl]phenylalaninate
- N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-phenylalanine
- Methyl n-[(benzyloxy)carbonyl]-L-threonyl-L-phenylalaninate
Uniqueness
Methyl n-[(benzyloxy)carbonyl]phenylalanylleucinate is unique due to its specific combination of phenylalanine and leucine residues, which imparts distinct chemical and biological properties. Its structure allows for selective interactions with enzymes and receptors, making it valuable in various research applications .
Properties
CAS No. |
3850-45-1 |
|---|---|
Molecular Formula |
C24H30N2O5 |
Molecular Weight |
426.5 g/mol |
IUPAC Name |
methyl 4-methyl-2-[[3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentanoate |
InChI |
InChI=1S/C24H30N2O5/c1-17(2)14-21(23(28)30-3)25-22(27)20(15-18-10-6-4-7-11-18)26-24(29)31-16-19-12-8-5-9-13-19/h4-13,17,20-21H,14-16H2,1-3H3,(H,25,27)(H,26,29) |
InChI Key |
AWYRARCUKRVSSB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


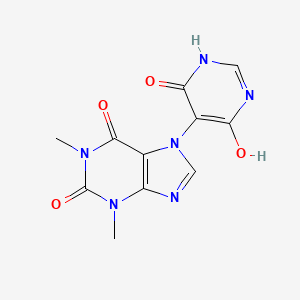
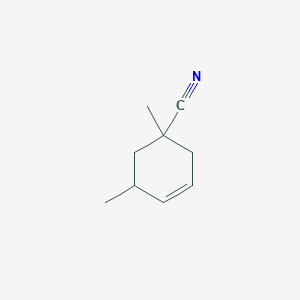

amino}benzoyl)amino]pentanedioic acid](/img/structure/B14006442.png)
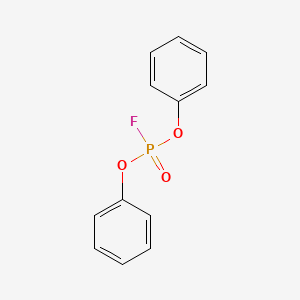
![1-(4-(4-Aminothieno[3,2-c]pyridin-3-yl)phenyl)-3-phenylurea](/img/structure/B14006453.png)
![1-[(4-Methoxyphenyl)sulfanyl]-2,4-dinitrobenzene](/img/structure/B14006454.png)
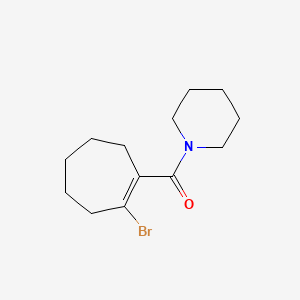
![2-[Bis(2-chloroethyl)aminomethyl]-4-bromo-phenol](/img/structure/B14006459.png)
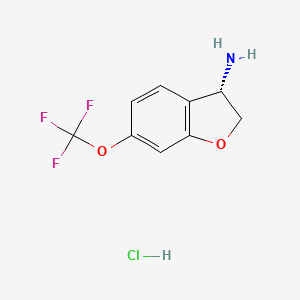
![5,5-Diphenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-6(5H)-one](/img/structure/B14006468.png)
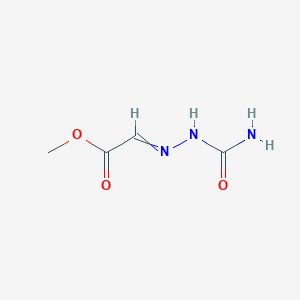
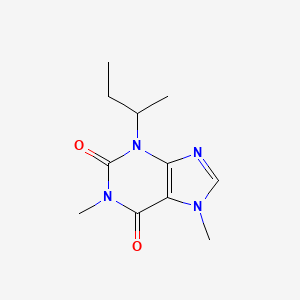
![3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2-carbonitrile](/img/structure/B14006503.png)
